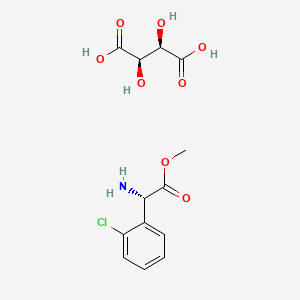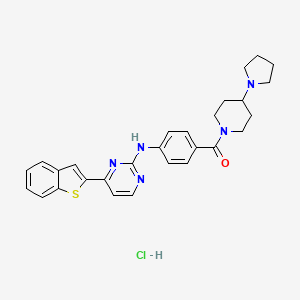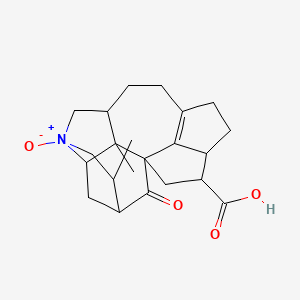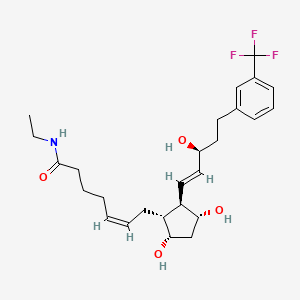
17-trifluoromethylphenyl trinor Prostaglandin F2alpha ethyl amide
Vue d'ensemble
Description
17-trifluoromethylphenyl trinor Prostaglandin F2α ethyl amide is a lipophilic analog of 17-trifluoromethylphenyl trinor PGF2α . It is anticipated to be a potent and selective agonist of the FP receptor, with potential applications in glaucoma and luteolysis .
Synthesis Analysis
Ethyl amides of PGs can serve as prodrugs, as they are hydrolyzed in certain tissues to generate the bioactive free acid . Investigations have shown that 17-phenyl trinor PGF2alpha ethyl amide is converted by an amidase enzymatic activity in the human cornea to yield the corresponding free acid .Molecular Structure Analysis
The molecular formula of 17-trifluoromethylphenyl trinor Prostaglandin F2α ethyl amide is C26H36F3NO4 . The SMILES representation isO [C@@H] (CCC1=CC=CC (C (F) (F)F)=C1)/C=C/ [C@H]2 [C@H] (O)C [C@H] (O) [C@@H]2C/C=C\\CCCC (NCC)=O . Chemical Reactions Analysis
As a prostaglandin derivative, it acts through the FP receptor, causing smooth muscle contraction and exhibiting potent luteolytic activity .Physical And Chemical Properties Analysis
The compound has a formula weight of 483.6 . It is soluble in DMF (25 mg/ml), DMSO (50 mg/ml), and Ethanol (50 mg/ml). In PBS (pH 7.2), its solubility is .15 mg/ml .Applications De Recherche Scientifique
Ocular Hypotensive Effects
The research indicates that analogs of prostaglandin F2alpha, such as PhXA41 and PhXA34, demonstrate significant ocular hypotensive effects, making them potential candidates for the treatment of conditions like glaucoma and ocular hypertension. These substances function by increasing uveoscleral outflow without significantly affecting other parameters of aqueous humor dynamics, resulting in a reduction in intraocular pressure (IOP). Studies have shown that these compounds can reduce IOP by a significant margin, lasting for a considerable duration after each dose, indicating their potential for once-a-day glaucoma medication (Toris, Camras, & Yablonski, 1993; Camras et al., 1992).
Influence on Aqueous Dynamics
Further research has delved into the effects of prostaglandin F2alpha analogs like PhXA41 (Latanoprost) on aqueous dynamics in the human eye. The studies suggest that these substances enhance the egress of aqueous humor via major outflow pathways, contributing to their ocular hypotensive effect. Moreover, these compounds have been well tolerated in subjects with minimal side effects, bolstering their promise for chronic glaucoma treatment. The lack of significant impact on blood-aqueous barrier or the accuracy of fluorophotometry further supports their safety profile (Ziai et al., 1993; Lusky et al., 1997).
Propriétés
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36F3NO4/c1-2-30-25(34)11-6-4-3-5-10-21-22(24(33)17-23(21)32)15-14-20(31)13-12-18-8-7-9-19(16-18)26(27,28)29/h3,5,7-9,14-16,20-24,31-33H,2,4,6,10-13,17H2,1H3,(H,30,34)/b5-3-,15-14+/t20-,21+,22+,23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKKMIWGFNMQJQ-JZFYYOKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC(=CC=C2)C(F)(F)F)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC(=CC=C2)C(F)(F)F)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17-trifluoromethylphenyl trinor Prostaglandin F2alpha ethyl amide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



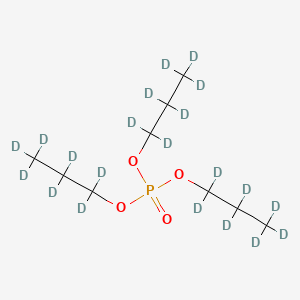
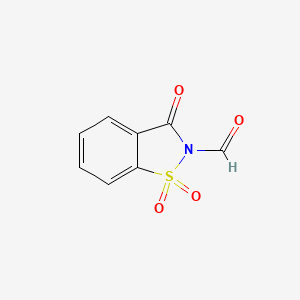
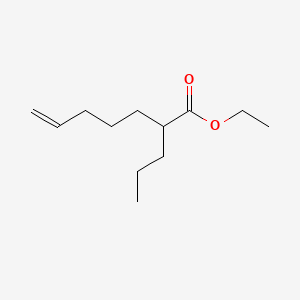
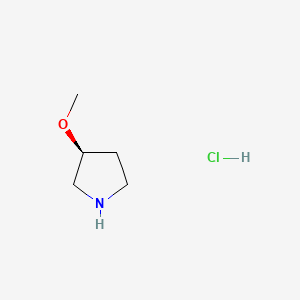
![3H-Imidazo[4,5-d][1,2,3]triazine-4,6(5H,7H)-dione](/img/structure/B579877.png)

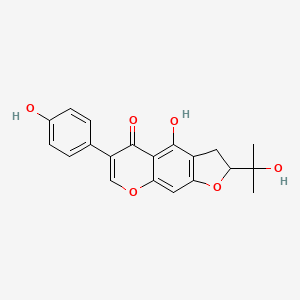

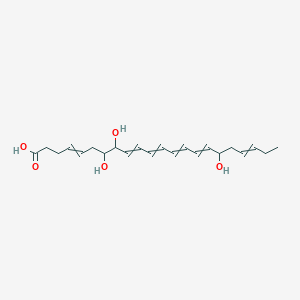
![2,3,4,5-tetrahydroxy-8-(3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl)benzo[7]annulen-6-one](/img/structure/B579888.png)
